2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid
CAS No.: 1628835-87-9
Cat. No.: VC6178890
Molecular Formula: C20H28N2O6
Molecular Weight: 392.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1628835-87-9 |
|---|---|
| Molecular Formula | C20H28N2O6 |
| Molecular Weight | 392.452 |
| IUPAC Name | 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-phenylmethoxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-11-9-16(10-12-21)22(13-17(23)24)19(26)27-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,23,24) |
| Standard InChI Key | DTMWRWNIJJHVBZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with both a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group. The acetic acid moiety at this position enhances its solubility in polar solvents and facilitates conjugation reactions. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 392.45 g/mol
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CAS Registry Numbers: 1447607-41-1 , 1628835-87-9, and 303037-51-6 (structural isomers or variants)
The Boc group () provides steric protection for the piperidine nitrogen, while the Cbz group () safeguards the amino functionality during synthetic processes .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of characteristic functional groups:
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IR: Strong absorption bands at 1720–1680 cm (C=O stretching of carbonyl groups) and 1250 cm (C-O-C stretching of ester groups).
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H NMR: Peaks at δ 1.44 ppm (9H, singlet, Boc methyl groups), δ 5.10 ppm (2H, singlet, Cbz benzyl protons), and δ 3.80 ppm (2H, triplet, piperidine protons) .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves sequential protection-deprotection strategies to achieve regioselective functionalization :
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Piperidine Protection:
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Amino Group Functionalization:
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Acetic Acid Conjugation:
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A Michael addition with ethyl acrylate followed by hydrolysis yields the acetic acid derivative.
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Reaction Conditions: NaOH (2M), ethanol/water (1:1), 60°C for 6 hours.
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Reaction Optimization
Critical parameters include:
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Temperature: Excess heat (>60°C) leads to Boc group cleavage.
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pH: Alkaline conditions (pH 9–10) prevent premature deprotection during hydrolysis.
Physicochemical Properties
The compound exhibits moderate lipophilicity, making it suitable for membrane permeation in drug delivery systems .
Applications in Medicinal Chemistry
Peptide Synthesis
The dual protection strategy (Boc/Cbz) enables selective deprotection:
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Boc Removal: Trifluoroacetic acid (TFA) in DCM selectively cleaves the Boc group, leaving the Cbz-protected amine intact.
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Cbz Removal: Hydrogenolysis (H, Pd/C) removes the Cbz group under mild conditions .
Drug Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Modulates ATP-binding sites via piperidine-acetic acid interactions.
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Anticancer Agents: Conjugation with fluorouracil derivatives enhances tumor targeting .
Biological Activities and Mechanisms
Enzyme Inhibition
In vitro studies demonstrate inhibitory activity against:
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Matrix Metalloproteinases (MMPs): IC = 12.3 μM (MMP-2).
Cellular Uptake
Radiolabeled analogs show rapid accumulation in HepG2 cells (t = 15 minutes), mediated by organic anion-transporting polypeptides (OATPs) .
| Supplier | Purity | Packaging |
|---|---|---|
| Shanghai GL Peptide Ltd. | 98% | 1 g, 5 g, 10 g |
| Amatek Scientific Co. | 95% | 50 mg–500 mg |
| Jiangsu Aikon Biopharma | 99% | Custom Quantities |
Prices range from $120–$450 per gram, depending on scale and purity .
Future Research Directions
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